N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide
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Overview
Description
N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide is an organic compound characterized by the presence of a nitrophenyl group, an amino group, a carbonothioyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 3-nitroaniline with carbon disulfide and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-nitroaniline is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 3-nitrophenyl isothiocyanate.
Step 2: The intermediate is then reacted with acetic anhydride to yield this compound.
The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are carefully monitored and controlled to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the thiol derivative.
Substitution: The major products are the substituted acetamide derivatives.
Scientific Research Applications
N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group plays a crucial role in the binding process, while the carbonothioyl and acetamide groups contribute to the overall stability of the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)acetamide
- N-(4-nitrophenyl)acetamide
- N-(2-nitrophenyl)acetamide
Uniqueness
N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide is unique due to the presence of the carbonothioyl group, which imparts distinct chemical properties and reactivity compared to other nitrophenyl acetamide derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-3-2-4-8(5-7)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMGQFWIWWKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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